molecular formula C25H26N8O B11190456 N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11190456
M. Wt: 454.5 g/mol
InChI Key: BAPACMYJLNGPOC-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core, which is a versatile scaffold in medicinal chemistry, and is functionalized with phenoxyphenyl and pyridinylpiperazinyl groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a triazine derivative is reacted with 4-phenoxyphenylamine and 4-pyridin-2-ylpiperazine under controlled conditions. The reaction is often carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine core and functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .

Properties

Molecular Formula

C25H26N8O

Molecular Weight

454.5 g/mol

IUPAC Name

2-N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H26N8O/c26-24-29-22(18-32-14-16-33(17-15-32)23-8-4-5-13-27-23)30-25(31-24)28-19-9-11-21(12-10-19)34-20-6-2-1-3-7-20/h1-13H,14-18H2,(H3,26,28,29,30,31)

InChI Key

BAPACMYJLNGPOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C5=CC=CC=N5

Origin of Product

United States

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